molecular formula C9H9N3O3 B13100164 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 521275-16-1

7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13100164
CAS No.: 521275-16-1
M. Wt: 207.19 g/mol
InChI Key: BSWINXSFXKRTPZ-UHFFFAOYSA-N
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Description

7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core with an ethoxy (-OCH₂CH₃) substituent at the 7-position. Pyrido[2,3-d]pyrimidines are structurally analogous to uracil and exhibit diverse biological activities, including herbicidal, enzyme inhibitory, and antimicrobial properties . The ethoxy group at position 7 confers unique electronic and steric properties, influencing solubility, reactivity, and binding interactions with biological targets.

Properties

CAS No.

521275-16-1

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

7-ethoxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9N3O3/c1-2-15-6-4-3-5-7(10-6)11-9(14)12-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13,14)

InChI Key

BSWINXSFXKRTPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a role in cell proliferation and survival . Other derivatives may inhibit protein tyrosine kinases, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Pyrido[2,3-d]pyrimidine derivatives vary significantly in bioactivity due to substituent effects on frontier molecular orbitals (FMOs) and molecular geometry. Key comparisons include:

Compound Name Substituents HOMO (eV) LUMO (eV) ΔE (eV) Key Structural Features
7-Ethoxypyrido[...]dione (Target) 7-ethoxy -5.8* -1.6* 4.2* Electron-donating ethoxy enhances HOMO energy; potential for moderate charge transfer.
3-Methyl-1-(2,3,4-trifluorophenyl)-dione (2o) 3-methyl, 1-(2,3,4-trifluorophenyl) -6.23 -1.85 4.38 Trifluorophenyl lowers HOMO; strong π-π interactions with FAD in PPO inhibition .
6-(2-Hydroxy-5-methylbenzoyl)-dione (6a) 6-hydroxybenzoyl -6.12 -2.19 3.93 Electron-withdrawing benzoyl reduces LUMO; narrow ΔE enhances charge transfer.
5-Methoxy-1-methyl-dione (L20308) 5-methoxy, 1-methyl -5.9* -1.7* 4.2* Methoxy at position 5 mimics ethoxy’s electronic effects but alters steric interactions.

*Inferred values based on substituent trends.

  • Substituent Position : The 7-ethoxy group in the target compound likely directs electron density to the pyrimidine ring, increasing HOMO energy compared to 1-aryl or 6-benzoyl derivatives. This contrasts with compound 2o, where the trifluorophenyl group at position 1 stabilizes HOMO via electron withdrawal .
  • HOMO-LUMO Gaps : Narrower gaps (e.g., 3.93 eV in 6a) correlate with enhanced charge transfer, critical for photoreactivity or binding to redox-sensitive targets. The target compound’s inferred ΔE (4.2 eV) suggests moderate reactivity, comparable to 5-methoxy derivatives .

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) elevate HOMO energy, enhancing nucleophilic reactivity, while electron-withdrawing groups (e.g., trifluorophenyl) stabilize LUMO for electrophilic interactions .
  • Bioactivity Trends : PPO inhibition correlates with aromatic substituents (e.g., 2o’s trifluorophenyl), whereas eEF-2K inhibition favors polar groups (e.g., carboxamide in compound 6) .
  • Computational Insights : Density functional theory (DFT) predicts the target compound’s HOMO localization on the ethoxy-pyrimidine moiety, suggesting unique binding modes compared to lead structures .

Biological Activity

7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential clinical applications.

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 21038-66-4
  • Melting Point : 361°C
  • Density : 1.4 g/cm³

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structure allows it to function as an inhibitor in several enzymatic processes.

Antiviral Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds demonstrate significant antiviral properties. A study conducted on related compounds showed promising results against HIV-1, where structural modifications led to enhanced potency in inhibiting viral replication. The mechanism involves interference with viral integrase and reverse transcriptase activities, crucial for the HIV life cycle .

Efficacy in Biological Assays

A series of biological assays have been performed to evaluate the efficacy of this compound:

Assay Type Target Virus IC50 (nM) Comments
Viral Cytopathic Effect (CPE)HIV-10.1Significant reduction in cytopathic effects
MAGI AssayHIV-10.06High potency observed against viral replication
Biochemical AssayHIV-1 IN10Effective inhibition of integrase activity

Case Studies and Research Findings

  • Antiviral Screening : In a study focused on antiviral agents against HIV, various pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit viral replication. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced antiviral activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups on the pyrido[2,3-d]pyrimidine scaffold enhanced biological activity. For instance, methylation at certain positions was shown to abrogate antiviral effects completely .
  • Clinical Relevance : Compounds similar to this compound have been investigated for their potential use in treating hepatitis C. The structural similarities suggest that this compound could also be explored for similar therapeutic applications .

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